molecular formula C22H18FN3O3S B2811581 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 1291868-06-8

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2811581
CAS No.: 1291868-06-8
M. Wt: 423.46
InChI Key: DULSUOPFXVHTPI-UHFFFAOYSA-N
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Description

The compound 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide features a thieno[3,2-d]pyrimidine core fused with a 2,4-dioxo moiety. Key structural elements include:

  • A 2,3-dimethylphenyl substituent at position 3 of the thienopyrimidine ring.
  • An N-(2-fluorophenyl)acetamide side chain at position 1.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-13-6-5-9-17(14(13)2)26-21(28)20-18(10-11-30-20)25(22(26)29)12-19(27)24-16-8-4-3-7-15(16)23/h3-11,18,20H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETFVIXKXYFXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under acidic or basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The thieno[3,2-d]pyrimidine core is then subjected to electrophilic aromatic substitution reactions to introduce the 2,3-dimethylphenyl group.

    Attachment of the 2-Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 2-fluorophenylacetic acid or its derivatives, using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s properties may be explored for applications in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Systems

Thieno[3,2-d]pyrimidine Derivatives
  • Target Compound: The thieno[3,2-d]pyrimidine core provides a planar, aromatic system with electron-deficient regions, enhancing interactions with biological targets like ATP-binding pockets .
  • Analogues: 2-(1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide (): Shares the thienopyrimidine core but substitutes the 2-fluorophenyl group with a 2-phenylethyl moiety. The dichlorophenyl group increases lipophilicity (ClogP ≈ 3.5) compared to the target compound’s dimethylphenyl group (ClogP ≈ 2.8) . N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Features a thieno[2,3-d]pyrimidine isomer with a thioether linkage. The difluorophenyl group enhances metabolic stability compared to mono-fluorinated analogues .
Pyrimidine and Pyrazolo Derivatives
  • 2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-tetrahydropyrimidin-5-yl]acetamide (): A tetrahydropyrimidine derivative with a 2-fluorobenzyl group.
  • Pyrazolo[3,4-d]pyrimidine Chromenone Hybrid (): Combines a pyrazolo-pyrimidine core with a chromen-4-one system. The extended π-system may improve binding to topoisomerases, but the bulky fluorophenyl groups reduce membrane permeability .

Substituent Effects

Halogenated Aromatic Groups
Compound Substituent Impact on Properties
Target Compound 2-fluorophenyl Enhances electronegativity and hydrogen-bonding; moderate lipophilicity (ClogP ~ 2.8)
2,5-dichlorophenyl Higher lipophilicity (ClogP ~ 3.5); potential for halogen bonding
2,3-dichlorophenyl Increased steric bulk; may hinder target access
2,4-difluorophenyl Improved metabolic stability due to fluorine’s electron-withdrawing effects
Acetamide Side Chains
  • Target Compound : The acetamide linker allows flexibility, facilitating interactions with hydrophobic pockets.
  • : N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide demonstrates how steric hindrance from dichlorophenyl groups disrupts planarity, reducing binding affinity .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) Molecular Weight Key Features
Target Compound Not reported ~425.4 Thienopyrimidine core; moderate solubility in DMSO
Not reported ~434.4 Tetrahydropyrimidine; improved aqueous solubility
230 344.2 Dihydropyrimidin-thio group; high crystallinity
Not reported ~408.4 Thioether linkage; enhanced metabolic stability

Q & A

Q. What are the standard protocols for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core followed by substitution with the 2,3-dimethylphenyl and 2-fluorophenylacetamide groups. Key steps include:

  • Use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetone) to facilitate nucleophilic substitutions .
  • Temperature control (e.g., 80–120°C) to balance reaction rate and byproduct formation .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Essential characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HR-MS) for molecular weight validation .
  • Infrared Spectroscopy (IR) to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How is initial biological activity screening conducted for this compound?

Preliminary screening often involves:

  • In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cancer cell lines) .
  • Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Dose-response curves to estimate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in potency (e.g., variable IC₅₀ values) may arise from differences in assay conditions or cell lines. Mitigation strategies include:

  • Orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) to confirm activity .
  • Structural analog comparison to identify substituent-dependent trends (Table 1) .

Table 1: Activity trends in structural analogs

Substituent ModificationObserved Effect on IC₅₀ (Cancer Cells)
2-Fluorophenyl → 4-Fluorophenyl2.5-fold reduction in potency
Methyl → Ethyl at thieno coreNo significant change

Q. What computational methods are used to elucidate the compound’s mechanism of action?

Advanced mechanistic studies employ:

  • Molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or DNA topoisomerases .
  • Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .
  • QSAR modeling to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .

Q. How can synthetic yields be improved without compromising purity?

Optimization strategies include:

  • Solvent screening (e.g., switching from DMF to acetonitrile reduces byproducts) .
  • Catalyst addition (e.g., KI in Ullmann couplings improves aryl ether formation) .
  • Flow chemistry for exothermic steps to enhance reproducibility .

Q. What approaches are used for structure-activity relationship (SAR) studies?

SAR workflows involve:

  • Parallel synthesis of analogs with systematic substituent variations (e.g., halogens, alkyl groups) .
  • Free-Wilson analysis to quantify contributions of individual substituents to activity .
  • Crystallography (if co-crystals are obtained) to validate docking-predicted binding poses .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate biological results with orthogonal assays and consider batch-to-batch purity variations (HPLC monitoring recommended) .
  • Advanced Characterization : For ambiguous NMR signals, use DEPT-135 or NOESY to resolve stereochemical uncertainties .

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